molecular formula C20H19N5O4 B2363237 N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207002-79-6

N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

Cat. No. B2363237
CAS RN: 1207002-79-6
M. Wt: 393.403
InChI Key: NHXJPCJPSGDOAO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

Several studies have synthesized and evaluated the antihistaminic activities of quinazolinone and triazoloquinazolinone derivatives. For instance, a series of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant in vivo H1-antihistaminic activity, with certain compounds showing comparable or even superior activity to reference drugs, with minimal sedative effects (Alagarsamy, Shankar, & Murugesan, 2008). This indicates the compound's potential utility in developing new antihistaminic agents with fewer side effects.

Anticancer Activity

Research into the antitumor properties of quinazolinone analogues has shown promising results. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for in vitro antitumor activity, demonstrating broad spectrum antitumor activity and potential as more potent alternatives to existing treatments (Al-Suwaidan et al., 2016). The study underscores the therapeutic potential of such compounds in cancer treatment.

Synthesis and Chemical Transformations

The synthesis and chemical transformation of triazoloquinazolinone derivatives have been explored to create a variety of heterocyclic compounds. A notable study involved the preparation of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, demonstrating the versatility of these compounds for further chemical modifications (Al-Salahi & Geffken, 2011). This research highlights the compound's utility in synthesizing diverse chemical entities for further pharmacological investigation.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between quinazolinone derivatives and biological targets. For instance, the antitumor activity of certain quinazolinone analogues was supported by molecular docking, suggesting a mechanism of action through inhibition of specific cancer-related enzymes (Al-Suwaidan et al., 2016). This approach aids in the rational design of new therapeutic agents targeting specific molecular pathways.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-12-5-4-6-16-18(12)21-11-24-19(16)23-25(20(24)27)10-17(26)22-13-7-14(28-2)9-15(8-13)29-3/h4-9,11H,10H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJPCJPSGDOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

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